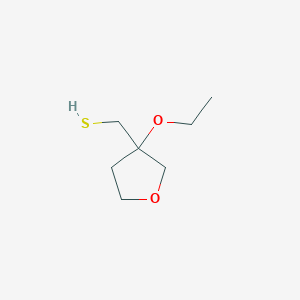

(3-Ethoxyoxolan-3-yl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

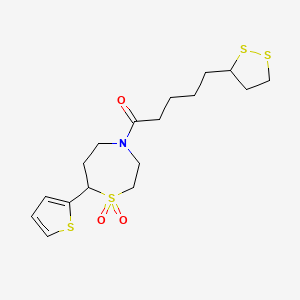

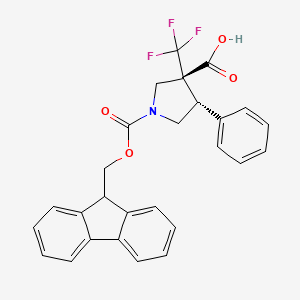

“(3-Ethoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2567503-70-0 . It has a molecular weight of 162.25 . The IUPAC name for this compound is (3-ethoxytetrahydrofuran-3-yl)methanethiol .

Molecular Structure Analysis

The InChI code for “(3-Ethoxyoxolan-3-yl)methanethiol” is 1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(3-Ethoxyoxolan-3-yl)methanethiol” is a compound with a molecular weight of 162.25 . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Methoxy(phenylthio)methane as Ambi-equivalent Synthon

Methoxy(phenylthio)methane demonstrates versatility in electrophilic alkylation followed by nucleophilic allylation or propargylation, depending on the Lewis acid used. This reactivity highlights its potential as a methoxy- or phenylthiomethylene 1,1-dipole synthon, suggesting applications in synthetic organic chemistry for the construction of complex molecules (Sato et al., 1987).

Reaction and Transformation of Methanethiol on Metal Surfaces

Studies on methanethiol decomposition on Pt(111) surfaces reveal the formation of novel intermediates like thiomethoxy and thioformaldehyde. This suggests potential applications in surface science and catalysis, where these intermediates could play roles in the development of catalytic processes or in the understanding of surface reactions (Koestner et al., 1985).

Methane Monooxygenase Activity

Research on methane mono-oxygenase from Methylococcus capsulatus (Bath) shows its ability to oxidize a wide range of substituted methane derivatives, including methanol. This enzyme's non-specificity and efficiency in converting methane to methanol under ambient conditions highlight its potential for biotechnological applications in alternative fuel production and the bioremediation of methane (Colby et al., 1977).

Electrophilic Alkylation and Oxidation

Phenylthio(trimethylsilyl)methane and related compounds undergo electrophilic alkylation with organic halides, with the products easily converted into dimethyl acetals or methyl esters via electrochemical oxidation. This showcases their utility in organic synthesis, particularly in the modification of molecules for pharmaceutical or material science applications (Yoshida et al., 1991).

Methanethiol and Dimethyl Sulfide Transformation on Zirconia

An FTIR study on the adsorption and transformation of methanethiol on ZrO2 indicates dissociative adsorption leading to thiolate species and associative formation of H-bonded and coordinated species. This information is crucial for understanding the interactions and transformations of sulfur-containing compounds on metal oxide surfaces, with implications for catalysis and material science (Ziolek et al., 1994).

Propiedades

IUPAC Name |

(3-ethoxyoxolan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBZMNFQJUMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)